Ethyl 2-chloro-5-fluoropyridine-4-acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9ClFNO2 |
|---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
ethyl 2-(2-chloro-5-fluoropyridin-4-yl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-9(13)4-6-3-8(10)12-5-7(6)11/h3,5H,2,4H2,1H3 |
InChI Key |
GXJYMNUDLDZFMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC=C1F)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Chloro 5 Fluoropyridine 4 Acetate and Congeneric Pyridine Derivatives
Halogenation Strategies in Pyridine (B92270) Ring Functionalization
The introduction of halogen atoms onto the electron-deficient pyridine ring presents unique challenges compared to benzenoid aromatics. nih.gov The electronic nature of the pyridine ring deactivates it towards standard electrophilic aromatic substitution (EAS), often necessitating harsh reaction conditions which can limit functional group compatibility. nsf.govchemrxiv.org Consequently, a range of specialized strategies have been developed to achieve selective halogenation.
Directed Chlorination of Pyridine Precursors
Achieving regioselective chlorination of the pyridine nucleus is a significant synthetic hurdle. Direct chlorination of pyridine often results in mixtures of products and can require high temperatures. youtube.com For instance, gas-phase radical chlorination is a common industrial method but may lack selectivity. youtube.com
To overcome these limitations, directed methods are frequently employed. One approach involves the pre-functionalization of the pyridine ring to direct the chlorination to a specific position. Metalation-trapping sequences, using strong bases to deprotonate a specific C-H bond followed by quenching with a chlorine source, can provide high regioselectivity, though this often requires directing groups on the ring. nih.gov
Another strategy is the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. After a functional group is installed, it can sometimes be converted to a chloro group, and the N-oxide is subsequently reduced. nih.gov For specific applications, substituted benzyl (B1604629) alcohols and pyridine methanols have been shown to undergo chlorination when treated with tosyl chloride, which typically forms tosylates. researchgate.net A two-stage vapor-phase reaction has also been developed for the selective chlorination of pyridine and its derivatives at the 2-position. google.com
| Chlorination Method | Typical Reagents | Selectivity | Conditions | Reference |
| Radical Chlorination | Cl₂, Inert Gas | Often mixtures, can be selective for 2-position | High Temperature (e.g., 350-500°C) | youtube.comgoogle.com |
| Directed Metalation | Strong Base (e.g., LDA), Cl Source | Dependent on directing group | Low Temperature | nih.gov |
| N-Oxide Strategy | Oxidant (e.g., m-CPBA), P(O)Cl₃ | Primarily 4-position | Varies | nih.gov |
| From Pyridine Methanols | Thionyl Chloride (SOCl₂) | Dependent on structure | Varies | researchgate.net |
Selective Fluorination via Halogen Exchange and Other Techniques
Selective C-H fluorination of pyridines is of high interest due to the unique properties fluorine imparts on bioactive molecules. Direct fluorination with elemental fluorine is often unselective and hazardous. acs.org A significant advancement in this area is the use of silver(II) fluoride (B91410) (AgF₂), which allows for the site-selective fluorination of C-H bonds adjacent to the ring nitrogen (the 2- and 6-positions) under mild, ambient temperature conditions. nih.govorgsyn.org This method is notable for its broad functional group tolerance. orgsyn.org
For pyridines bearing activating groups, other reagents can be effective. For example, 2-aminopyridines and 2-hydroxypyridines can be selectively fluorinated using Selectfluor in an aqueous solution, demonstrating high regioselectivity. acs.org
An alternative to direct C-H fluorination is the halogen exchange (Halex) reaction, where a different halogen, typically chlorine or bromine, is displaced by fluoride. This nucleophilic aromatic substitution is a common method for introducing fluorine, though it requires a pre-halogenated substrate. Another innovative strategy involves the temporary opening of the pyridine ring to form acyclic Zincke imine intermediates. acs.org These intermediates, which are more akin to electron-rich alkenes, undergo highly regioselective fluorination at the 3-position with electrophilic fluorine sources before the ring is closed. acs.org
| Fluorination Method | Reagent | Selectivity | Key Feature | Reference |
| C-H Fluorination | AgF₂ | C2/C6 Position | Mild conditions, broad scope | nih.govorgsyn.org |
| Activated Ring Fluorination | Selectfluor | Dependent on activating group | Aqueous conditions | acs.org |
| Zincke Imine Intermediate | Electrophilic F source | C3 Position | Ring-opening/closing sequence | acs.org |
| Halogen Exchange (Halex) | Fluoride source (e.g., KF) | Position of leaving group | Requires pre-halogenated substrate | N/A |
Esterification and Carboxylic Acid Functionalization Approaches
The ethyl acetate (B1210297) moiety is a critical component of the target molecule. Its introduction can be achieved either by functionalizing a pre-existing carboxylic acid on the pyridine ring or by constructing the ring with the ester group already incorporated.
Introduction of the Ethyl Acetate Moiety through Direct Esterification
The most straightforward method for installing the ethyl acetate group is the direct esterification of a corresponding pyridine carboxylic acid. A classic approach is the Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. google.comechemi.com A patented cyclic process describes the use of a strong acid salt of the pyridine carboxylic acid ester itself as the catalyst for this transformation. google.com
For substrates that are sensitive to strong acids, alternative methods are available. The carboxylic acid can first be converted to a more reactive intermediate, such as an acid chloride. nih.gov This is often achieved using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting pyridine acyl chloride hydrochloride can then be reacted with ethanol in the presence of a base like triethylamine (B128534) to yield the desired ethyl ester. nih.gov Other mild esterification methods developed for general carboxylic acids could also be applied. tandfonline.com
Condensation Reactions for Acetate Group Installation
Multi-component reactions (MCRs) offer a powerful strategy for building the functionalized pyridine ring in a single step, potentially with the acetate group or its precursor already in place. acsgcipr.org These methods assemble the ring from simpler, acyclic starting materials. acsgcipr.orgbaranlab.org
The Hantzsch pyridine synthesis, for example, is a well-known MCR that condenses an aldehyde, two equivalents of a β-keto ester (such as ethyl acetoacetate), and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which is then oxidized to the aromatic pyridine. wikipedia.org By carefully choosing the β-keto ester and other components, a pyridine ring with an ester group at the desired position can be constructed. Other classical condensation routes include the Guareschi-Thorpe and Bohlmann-Rahtz syntheses, which can also be adapted to produce highly substituted pyridines. acsgcipr.org These condensation strategies are highly valuable for their efficiency and ability to generate molecular complexity rapidly. researchgate.net
Multi-Step Synthetic Sequences for Ethyl 2-chloro-5-fluoropyridine-4-acetate
A potential synthetic pathway could begin with a pre-functionalized pyridine ring. For instance, starting with a derivative of nicotinic acid, which already possesses a carboxylic acid group at the 3-position that can be manipulated into the desired 4-acetate side chain. A key intermediate could be 2,6-dichloro-5-fluoronicotinic acid. A known process involves the selective de-chlorination of this compound at the 6-position using zinc powder in acetic acid to yield 2-chloro-5-fluoronicotinic acid. google.com
From this intermediate, several steps would be required to arrive at the final product. The carboxylic acid at the 3-position would need to be converted into the acetate group at the 4-position. This is a non-trivial transformation that could involve multiple steps, potentially including Arndt-Eistert homologation or a related chain-extension strategy to introduce the methylene (B1212753) group, followed by esterification. Finally, the esterification of the resulting pyridineacetic acid derivative with ethanol under acidic conditions would furnish the target molecule, this compound. echemi.com Each of these steps would need to be carefully optimized to ensure compatibility with the existing halogen substituents on the sensitive pyridine ring.
Chemical Reactivity and Mechanistic Transformations of Ethyl 2 Chloro 5 Fluoropyridine 4 Acetate
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. The presence of a chlorine atom at the 2-position and a fluorine atom at the 5-position, along with an ethyl acetate (B1210297) group at the 4-position, significantly influences the reactivity and regioselectivity of SNAr reactions on Ethyl 2-chloro-5-fluoropyridine-4-acetate.
Reactivity of the Chlorine Atom towards Various Nucleophiles
The chlorine atom at the C-2 position of the pyridine ring is the primary site for nucleophilic attack. This is due to the strong electron-withdrawing nature of the adjacent ring nitrogen, which polarizes the C-Cl bond and stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion.
The general mechanism for the SNAr reaction involves the addition of the nucleophile to the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate. The negative charge in this intermediate is delocalized over the pyridine ring and is particularly well-stabilized by the nitrogen atom. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.
While specific experimental data on the reactivity of this compound with a wide range of nucleophiles is not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous 2-chloropyridine (B119429) systems. The rate of reaction is typically dependent on the nucleophilicity of the attacking species and the reaction conditions, such as solvent and temperature.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on 2-Chloropyridines
| Nucleophile | Product Type | General Reaction Conditions |
| Primary/Secondary Amines | 2-Aminopyridines | Heat, often with a base |
| Alkoxides (e.g., NaOMe) | 2-Alkoxypyridines | Room temperature to reflux |
| Thiolates (e.g., NaSPh) | 2-(Arylthio)pyridines | Often at room temperature |
Influence of the Fluorine Substituent on SNAr Pathways
The fluorine atom at the 5-position exerts a significant electronic influence on the SNAr reactions of the molecule. Fluorine is a highly electronegative atom and acts as a strong electron-withdrawing group through the inductive effect (-I effect). This effect further deactivates the pyridine ring towards electrophilic attack but enhances its reactivity towards nucleophiles.
Regioselectivity and Electronic Effects in Pyridine Nucleophilic Attack
Nucleophilic attack on the pyridine ring of this compound is highly regioselective. The primary site of attack is the carbon atom at the 2-position, which is ortho to the ring nitrogen. The nitrogen atom's ability to stabilize the negative charge of the Meisenheimer intermediate through resonance is the key factor driving this regioselectivity. Attack at the 4-position, which is para to the nitrogen, is also favorable for the same reason. However, in this molecule, the 4-position is already substituted with the ethyl acetate group.
The ethyl acetate group at the 4-position is an electron-withdrawing group, further enhancing the electrophilicity of the pyridine ring and favoring nucleophilic attack. The combined electronic effects of the nitrogen atom, the chlorine atom, the fluorine atom, and the ethyl acetate group make the pyridine ring in this molecule particularly susceptible to SNAr reactions at the 2-position.
Transition Metal-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 2-position of this compound also serves as a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are powerful tools for the derivatization of this heterocyclic scaffold.
Palladium-Catalyzed Suzuki-Miyaura Coupling with Organoboronic Acids
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used for the formation of biaryl and aryl-heteroaryl structures.
In the context of this compound, the chlorine atom at the 2-position can be replaced with an aryl or heteroaryl group from a corresponding boronic acid. The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the chloropyridine to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst.
Table 2: General Conditions for Suzuki-Miyaura Coupling of Chloropyridines
| Component | Examples |
| Palladium Catalyst | Pd(PPh3)4, PdCl2(dppf), Pd(OAc)2 |
| Ligand | Triphenylphosphine (PPh3), Buchwald ligands |
| Base | Na2CO3, K2CO3, Cs2CO3, K3PO4 |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile (B52724)/Water mixtures |
Sonogashira Coupling for C(sp2)-C(sp) Bond Formation
The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful method for the synthesis of substituted alkynes.
This compound can undergo Sonogashira coupling at the 2-position to introduce an alkynyl substituent. The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine which can also serve as the solvent. The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation (from the copper acetylide), and reductive elimination.
The reactivity of chloropyridines in Sonogashira coupling can be lower than that of the corresponding bromides or iodides, often requiring more forcing conditions or specialized catalyst systems. However, the electron-deficient nature of the pyridine ring in this compound should facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.
Buchwald-Hartwig Amination for Aryl C-N Bond Construction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a base. For this compound, the reactive site for this transformation is the C-Cl bond at the 2-position of the pyridine ring.
The catalytic cycle is understood to proceed through several key steps: oxidative addition of the chloro-pyridine to a Pd(0) complex, association of the amine to the resulting Pd(II) complex, deprotonation of the amine by the base to form an amido complex, and finally, reductive elimination to yield the aminated pyridine product and regenerate the Pd(0) catalyst. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and functional group tolerance. While specific examples for this compound are not prominently documented in publicly accessible literature, the reactivity of other 2-chloropyridines and related chloro-heterocycles in this reaction is well-established. For instance, 2-chloro-5-fluoropyrimidine (B20137) can react with various amines to form 5-fluoro-2-amino pyrimidines. sigmaaldrich.com
Below is an illustrative table of potential Buchwald-Hartwig amination reactions with this compound, based on typical conditions for this class of compounds.
| Amine Partner | Catalyst/Ligand | Base | Solvent | Expected Product |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Ethyl 2-(phenylamino)-5-fluoropyridine-4-acetate |
| Morpholine | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | Ethyl 2-(morpholino)-5-fluoropyridine-4-acetate |
| Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | Toluene | Ethyl 2-(benzylamino)-5-fluoropyridine-4-acetate |
This table is illustrative and reaction conditions may require optimization.
Heck Reactions and Olefin Functionalization
The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed method for forming carbon-carbon (C-C) bonds by coupling an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org In the case of this compound, the 2-chloro substituent serves as the halide component. This reaction enables the introduction of a variety of olefinic groups at the 2-position of the pyridine ring.
The mechanism involves the oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by the insertion of the alkene into the palladium-carbon bond (syn-addition). A subsequent β-hydride elimination step forms the new C-C double bond and a palladium-hydride species. The final step is the reductive elimination of HX, typically facilitated by a base, which regenerates the Pd(0) catalyst. youtube.com The reaction generally exhibits a high degree of stereoselectivity, often favoring the trans isomer of the product. organic-chemistry.org
The following table presents potential Heck reaction partners for this compound and typical conditions.
| Olefin Partner | Catalyst | Base | Solvent | Expected Product |
| Ethyl acrylate | Pd(OAc)₂ | Et₃N | DMF | Ethyl (E)-3-(5-fluoro-4-(2-ethoxy-2-oxoethyl)pyridin-2-yl)acrylate |
| Styrene | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | Ethyl 2-( (E)-2-phenylvinyl)-5-fluoropyridine-4-acetate |
| 1-Hexene | PdCl₂(PPh₃)₂ | NaOAc | DMA | Ethyl 2-((E)-hex-1-en-1-yl)-5-fluoropyridine-4-acetate |
This table is illustrative and reaction conditions may require optimization.
Negishi-type Cross-Couplings for C-C Bond Formation
The Negishi coupling is another pivotal palladium- or nickel-catalyzed reaction that forms C-C bonds by reacting an organozinc compound with an organic halide or triflate. This method is known for its high functional group tolerance and has been applied to the synthesis of complex molecules, including fluorinated 2-benzylpyridines. researchgate.net For this compound, the chloro group at the 2-position is the reactive handle for coupling with various organozinc reagents.
The catalytic cycle is similar to other cross-coupling reactions, initiating with the oxidative addition of the chloropyridine to the low-valent metal catalyst. This is followed by transmetalation, where the organic group from the organozinc reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active catalyst. The preparation of the organozinc reagent is a key aspect of this reaction's success.
Illustrative examples of Negishi couplings are shown in the table below.
| Organozinc Reagent | Catalyst | Solvent | Expected Product |
| Phenylzinc chloride | Pd(PPh₃)₄ | THF | Ethyl 2-phenyl-5-fluoropyridine-4-acetate |
| Methylzinc bromide | PdCl₂(dppf) | THF/Dioxane | Ethyl 2-methyl-5-fluoropyridine-4-acetate |
| Vinylzinc chloride | Pd(dba)₂ / SPhos | Toluene | Ethyl 2-vinyl-5-fluoropyridine-4-acetate |
This table is illustrative and reaction conditions may require optimization.
Transformations Involving the Ester Functionality
The ethyl acetate group at the 4-position offers a secondary site for chemical modification, independent of the reactions on the pyridine ring.
Hydrolysis and Saponification of the Ethyl Acetate Group
The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid, (2-chloro-5-fluoropyridin-4-yl)acetic acid. This transformation can be achieved under either acidic or basic (saponification) conditions.
Acid-catalyzed hydrolysis: This is a reversible process typically carried out by heating the ester in the presence of a strong acid (e.g., HCl, H₂SO₄) in an aqueous solution.
Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction that involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid.
| Conditions | Reagents | Product |
| Acidic Hydrolysis | HCl (aq), Heat | (2-chloro-5-fluoropyridin-4-yl)acetic acid |
| Saponification | 1. NaOH (aq), Heat 2. HCl (aq) | (2-chloro-5-fluoropyridin-4-yl)acetic acid |
Transesterification for Diverse Ester Derivatives
Transesterification is a process where the ethyl group of the ester is exchanged for a different alcohol moiety. This reaction is typically catalyzed by either an acid or a base and is driven to completion by using the new alcohol as the solvent or by removing the ethanol (B145695) by-product. biofueljournal.comscielo.br This method allows for the synthesis of a variety of ester derivatives of (2-chloro-5-fluoropyridin-4-yl)acetic acid, which can be useful for modifying the compound's physical properties or for further synthetic manipulations.
| Alcohol | Catalyst | Conditions | Expected Product |
| Methanol | H₂SO₄ (catalytic) | Reflux | Mthis compound |
| tert-Butanol | NaOtBu (catalytic) | Reflux | tert-Butyl 2-chloro-5-fluoropyridine-4-acetate |
| Benzyl (B1604629) alcohol | TsOH (catalytic) | Reflux, Dean-Stark | Benzyl 2-chloro-5-fluoropyridine-4-acetate |
This table is illustrative and reaction conditions may require optimization.
Other Electrophilic and Radical Reactions
The reactivity of the pyridine ring itself towards electrophilic or radical attack is influenced by the existing substituents. The pyridine nitrogen atom is inherently electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution compared to benzene. The chloro and fluoro substituents are also deactivating but are ortho-, para-directing.
In the context of this compound, the positions available for substitution are C-3 and C-6. Given the combined deactivating effects of the nitrogen atom and the halogens, electrophilic substitution would likely require harsh conditions and may result in a mixture of products.
Radical reactions on chloropyridines have been studied, particularly in the context of their metabolism and potential mutagenicity, where processes involving N-oxidation and hydroxyl radicals can occur. nih.gov However, synthetically useful, selective radical reactions on this specific substrate are not widely reported and would depend heavily on the specific radical species and reaction conditions employed.
Functional Group Interconversions Beyond Substitution
Beyond the well-known nucleophilic substitution of the chloride at the 2-position, the ethyl acetate group offers a primary site for a variety of functional group interconversions. These transformations allow for the modification of the side chain, providing access to a diverse range of derivatives with potential applications in various fields of chemical research.
One of the most fundamental reactions of the ethyl acetate moiety is its hydrolysis to the corresponding carboxylic acid, (2-chloro-5-fluoropyridin-4-yl)acetic acid. This reaction can be catalyzed by either acid or base. libretexts.orgchemguide.co.uk
Acid-catalyzed hydrolysis is a reversible process typically carried out by heating the ester in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid. libretexts.orgchemguide.co.uk The equilibrium can be shifted towards the products by using a large excess of water.
Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that goes to completion. libretexts.org It is typically performed by treating the ester with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, to yield the corresponding carboxylate salt. Subsequent acidification then furnishes the free carboxylic acid.
The resulting (2-chloro-5-fluoropyridin-4-yl)acetic acid can undergo decarboxylation under certain conditions, particularly upon heating. The stability of the resulting carbanion or the transition state leading to it influences the ease of this reaction. Pyridylacetic acids, especially those with the acetic acid moiety at the 2- or 4-position, are known to be susceptible to decarboxylation.
Another important set of transformations involves the reduction of the ester group . Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ethyl acetate to the corresponding primary alcohol, 2-(2-chloro-5-fluoropyridin-4-yl)ethanol. youtube.com This reaction proceeds via a two-step mechanism involving the initial formation of an aldehyde intermediate, which is then further reduced to the alcohol.
| Transformation | Reagents and Conditions | Product |
| Hydrolysis (Acid-catalyzed) | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat | (2-chloro-5-fluoropyridin-4-yl)acetic acid |
| Hydrolysis (Base-catalyzed) | 1. NaOH(aq) or KOH(aq), heat 2. H₃O⁺ | (2-chloro-5-fluoropyridin-4-yl)acetic acid |
| Reduction of Ester | LiAlH₄ in an ethereal solvent (e.g., THF, diethyl ether), followed by aqueous workup | 2-(2-chloro-5-fluoropyridin-4-yl)ethanol |
| Decarboxylation | Heat | 2-chloro-5-fluoro-4-methylpyridine |
Reduction and Oxidation Reactions of the Pyridine Core
The pyridine ring of this compound can undergo both reduction and oxidation reactions, leading to significant structural modifications and offering pathways to different classes of heterocyclic compounds.
Reduction of the Pyridine Core:
The aromatic pyridine ring can be reduced to a saturated piperidine (B6355638) ring through catalytic hydrogenation . This transformation typically requires a catalyst, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), and is carried out under a hydrogen atmosphere at elevated pressure and temperature. researchgate.net The presence of the electron-withdrawing chloro and fluoro substituents can make the pyridine ring more susceptible to reduction compared to unsubstituted pyridine.
The general transformation can be represented as:
This compound + 3H₂ → Ethyl 2-chloro-5-fluoropiperidine-4-acetate
It is important to note that under harsh hydrogenation conditions, dehalogenation (removal of the chlorine atom) can occur as a side reaction. The specific outcome of the reaction is highly dependent on the choice of catalyst, solvent, temperature, and pressure.
| Reaction | Catalyst | Conditions | Product |
| Catalytic Hydrogenation | PtO₂ | H₂ (50-70 bar), glacial acetic acid | Ethyl 2-chloro-5-fluoropiperidine-4-acetate |
| Catalytic Hydrogenation | Pd/C | H₂ (variable pressure), various solvents | Potential for a mixture of products including the desired piperidine and dehalogenated species |
Oxidation of the Pyridine Core:
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide . This transformation is typically achieved by treating the pyridine derivative with an oxidizing agent such as a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. researchgate.netarkat-usa.org For electron-deficient pyridines, such as the one , stronger oxidizing conditions may be required. A combination of hydrogen peroxide-urea complex and trifluoroacetic anhydride (B1165640) has been shown to be effective for the N-oxidation of electron-poor pyridines. researchgate.net
The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain types of nucleophilic and electrophilic attacks, thereby opening up new avenues for further functionalization.
| Reaction | Oxidizing Agent | Conditions | Product |
| N-Oxidation | m-CPBA | Inert solvent (e.g., CH₂Cl₂) | This compound N-oxide |
| N-Oxidation | H₂O₂-urea, Trifluoroacetic anhydride | CH₂Cl₂ or CH₃CN | This compound N-oxide |
Advanced Spectroscopic and Analytical Characterization of Ethyl 2 Chloro 5 Fluoropyridine 4 Acetate and Its Derived Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is essential for the complete structural assignment of Ethyl 2-chloro-5-fluoropyridine-4-acetate.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the ethyl group and the pyridine (B92270) ring protons.
Ethyl Group: The ethyl moiety will present as a triplet at approximately 1.2-1.4 ppm (CH₃) and a quartet at around 4.1-4.3 ppm (CH₂). The triplet arises from the coupling of the methyl protons with the adjacent methylene (B1212753) protons, while the quartet results from the coupling of the methylene protons with the methyl protons, both with a typical coupling constant (³JHH) of ~7 Hz.
Methylene Bridge: The methylene protons of the acetate (B1210297) group (CH₂-COO) directly attached to the pyridine ring are expected to appear as a singlet in the range of 3.8-4.0 ppm.
Pyridine Ring: The pyridine ring contains two aromatic protons. The proton at the C-3 position is expected to be a doublet due to coupling with the fluorine atom at C-5 (⁴JHF), appearing around 7.5-7.7 ppm. The proton at the C-6 position will also likely appear as a doublet due to coupling with the fluorine atom (³JHF), shifted further downfield to approximately 8.2-8.4 ppm due to the deshielding effect of the adjacent nitrogen atom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule.
Ethyl Group: The methyl carbon (CH₃) is expected to resonate at ~14 ppm, and the methylene carbon (OCH₂) at ~62 ppm.
Acetate Group: The methylene carbon of the acetate group (CH₂-COO) is predicted to be in the range of 35-40 ppm, while the carbonyl carbon (C=O) will appear significantly downfield, around 168-170 ppm.
Pyridine Ring: The carbon atoms of the pyridine ring will exhibit characteristic shifts influenced by the substituents. The carbon bearing the chlorine (C-2) is expected around 150-152 ppm. The C-3 carbon signal is predicted in the region of 120-125 ppm. The C-4 carbon, attached to the acetate group, would likely appear around 145-148 ppm. The fluorine-bearing carbon (C-5) is anticipated to be a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) in the range of 240-260 Hz, appearing around 155-158 ppm. The C-6 carbon, adjacent to the nitrogen, is expected around 140-143 ppm and will also show coupling to the fluorine atom.
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for confirming the presence and environment of fluorine atoms. For this compound, a single resonance is expected. This signal will likely appear as a multiplet due to couplings with the adjacent aromatic protons (H-3 and H-6).
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Ethyl CH₃ | 1.2 - 1.4 | Triplet | ~7 |
| Ethyl OCH₂ | 4.1 - 4.3 | Quartet | ~7 |
| Acetate CH₂ | 3.8 - 4.0 | Singlet | - |
| Pyridine H-3 | 7.5 - 7.7 | Doublet | ⁴JHF ~2-4 |
| Pyridine H-6 | 8.2 - 8.4 | Doublet | ³JHF ~7-9 |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (Hz) |
| Ethyl CH₃ | ~14 | Singlet | - |
| Ethyl OCH₂ | ~62 | Singlet | - |
| Acetate CH₂ | 35 - 40 | Singlet | - |
| Acetate C=O | 168 - 170 | Singlet | - |
| Pyridine C-2 | 150 - 152 | Doublet | ²JCF ~20-25 |
| Pyridine C-3 | 120 - 125 | Doublet | ³JCF ~4-6 |
| Pyridine C-4 | 145 - 148 | Doublet | ²JCF ~15-20 |
| Pyridine C-5 | 155 - 158 | Doublet | ¹JCF ~240-260 |
| Pyridine C-6 | 140 - 143 | Doublet | ²JCF ~20-25 |
Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): A COSY experiment would confirm the coupling between the ethyl group's methyl and methylene protons, showing a cross-peak between their respective signals. It would also be valuable in confirming the through-bond coupling between the aromatic protons on the pyridine ring, if any were present and resolved.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively assign the carbon signals for the ethyl group's CH₃ and OCH₂ groups, the acetate's CH₂, and the pyridine ring's C-H carbons (C-3 and C-6) by correlating them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:
Correlations from the ethyl OCH₂ protons to the carbonyl carbon and the ethyl CH₃ carbon.
Correlations from the acetate CH₂ protons to the carbonyl carbon and to the C-3, C-4, and C-5 carbons of the pyridine ring.
Correlations from the pyridine H-3 proton to C-2, C-4, and C-5.
Correlations from the pyridine H-6 proton to C-2, C-4, and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of nuclei. For a relatively small molecule like this compound, NOESY could show correlations between the acetate CH₂ protons and the pyridine H-3 proton, confirming their close spatial relationship.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₉H₉ClFNO₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio).
ESI-MS is a soft ionization technique that is well-suited for polar molecules and often results in a prominent protonated molecule peak [M+H]⁺. For this compound, ESI-MS would be expected to show a strong signal for the [M+H]⁺ ion. Tandem MS (MS/MS) experiments on this ion would induce fragmentation, providing structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the loss of the entire ester group. For this specific compound, fragmentation of the pyridine ring, such as the loss of HCl or HF, might also be observed.
| Fragment | Predicted m/z | Description |
| [M]⁺ | 217.03 | Molecular Ion |
| [M-C₂H₅]⁺ | 188.00 | Loss of ethyl radical |
| [M-OC₂H₅]⁺ | 172.01 | Loss of ethoxy radical |
| [M-COOC₂H₅]⁺ | 144.00 | Loss of ethyl carboxylate radical |
| [C₅H₂ClFN]⁺ | 130.99 | Pyridine ring fragment |
Chromatographic Techniques for Purity Profiling and Reaction Monitoring
Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol, would be suitable for separating the target compound from starting materials, byproducts, and other impurities. The retention time of the compound would be characteristic under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity analysis. UV detection would be appropriate, given the aromatic nature of the pyridine ring. Gas Chromatography (GC) could also be employed, particularly if the compound and its potential impurities are thermally stable and volatile.
High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase.
For pyridine derivatives, reverse-phase HPLC is commonly employed. researchgate.net A typical method would utilize a C18 stationary phase, which is nonpolar, and a polar mobile phase, such as a mixture of acetonitrile and water. sielc.com The inclusion of an acid modifier, like formic acid, in the mobile phase can improve peak shape and resolution for basic compounds like pyridines by ensuring consistent ionization. sielc.comhelixchrom.com
Detection is typically achieved using a UV/Vis detector, as the pyridine ring possesses a chromophore that absorbs ultraviolet light. The wavelength of maximum absorbance (λmax) for substituted pyridines is influenced by the nature and position of the substituents on the ring. The analysis allows for the determination of the compound's purity by detecting and quantifying any impurities present in the sample.
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV/Vis at λmax (e.g., 275 nm) |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically <2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. sielc.com When coupled with a mass spectrometer (MS), UPLC-MS becomes a powerful tool for the analysis of complex mixtures and the definitive identification of compounds.
For this compound, UPLC-MS provides not only retention time data but also mass-to-charge ratio (m/z) information, which is highly specific. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically operating in positive ion mode to protonate the basic nitrogen atom of the pyridine ring. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and unambiguous confirmation of the compound's identity. nih.govnih.gov
Table 2: Predicted UPLC-MS Data for this compound
| Parameter | Value/Technique |
|---|---|
| Molecular Formula | C₉H₉ClFNO₂ |
| Molecular Weight | 217.62 g/mol |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Expected Ion [M+H]⁺ | m/z 218.0351 |
| Instrumentation | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Analyzer |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and thermally stable compounds. cdc.gov Given its volatility, this compound is amenable to GC analysis. The compound is vaporized and swept by a carrier gas (e.g., helium) through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.
When coupled with a mass spectrometer, GC-MS provides a powerful method for both separation and identification. mdpi.com As the separated components elute from the GC column, they are ionized (typically by electron ionization, EI), and the resulting fragments are detected by the mass spectrometer. The fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can be used to identify the compound by comparing it to spectral libraries or through manual interpretation. nih.govnih.gov The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of groups such as the ethoxy (-OCH₂CH₃) or the entire ester side chain.
Table 3: Typical GC-MS Parameters and Predicted Fragments
| Parameter | Condition/Prediction |
|---|---|
| Column | HP-5ms (5%-phenyl)-methylpolysiloxane or similar |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Predicted Molecular Ion (M⁺) | m/z 217/219 (due to ³⁵Cl/³⁷Cl isotopes) |
| Potential Fragment Ions | Loss of ethoxy group (-45), loss of ethyl group (-29), cleavage of the acetate side chain |
Vibrational Spectroscopy and X-ray Crystallography
Infrared (IR) Spectroscopy for Characteristic Group Frequencies
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The most prominent of these would be the strong absorption from the carbonyl (C=O) group of the ester, typically appearing in the range of 1735-1750 cm⁻¹. docbrown.info Other key absorptions include the C-O stretching vibration of the ester group, usually found between 1000 and 1300 cm⁻¹, and the C-H stretching vibrations of the ethyl and methylene groups, which appear just below 3000 cm⁻¹. docbrown.infochemguide.co.uk Vibrations associated with the substituted pyridine ring, including C=C and C=N stretching, would be observed in the 1400-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations would also be present, typically at lower wavenumbers.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 2980-2850 | C-H Stretch | Alkyl (CH₂, CH₃) |
| 1750-1735 | C=O Stretch | Ester |
| 1600-1450 | C=C and C=N Stretch | Aromatic Pyridine Ring |
| 1300-1000 | C-O Stretch | Ester |
| 1250-1150 | C-F Stretch | Aryl Fluoride (B91410) |
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry (for suitable derivatives)
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While this technique requires a suitable single crystal, which may not always be readily obtainable for the parent compound, it can provide unparalleled detail about molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state for suitable crystalline derivatives.
For a derivative of this compound, X-ray diffraction analysis would reveal the precise conformation of the molecule, including the orientation of the ethyl acetate side chain relative to the pyridine ring. Furthermore, it would elucidate the packing arrangement of the molecules in the crystal lattice. iucr.org This analysis could identify intermolecular interactions such as π-stacking between pyridine rings, halogen bonding involving the chlorine or fluorine atoms, and other weak intermolecular forces that govern the supramolecular architecture. researchgate.net Such structural insights are invaluable for understanding the physical properties of the compound and for designing new materials with desired characteristics. mdpi.com
Computational and Theoretical Investigations of Ethyl 2 Chloro 5 Fluoropyridine 4 Acetate Reactivity and Structure
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. Through DFT calculations, fundamental properties of Ethyl 2-chloro-5-fluoropyridine-4-acetate, such as its molecular orbitals and charge distribution, can be determined, providing a quantitative basis for understanding its chemical behavior. For structurally similar compounds, such as 2-Chloro-5-Nitropyridine, DFT calculations have been successfully employed to analyze molecular geometries, vibrational frequencies, and electronic properties. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is indicative of its electron-donating ability, while the LUMO's energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that correlates with the molecule's chemical stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the oxygen atoms of the acetate (B1210297) group, which are the most electron-rich regions. The LUMO, conversely, is likely distributed over the pyridine ring, particularly near the electron-withdrawing chloro and fluoro substituents. This distribution makes the ring susceptible to nucleophilic attack.
The charge distribution within the molecule, which can be quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial positive and negative charges on each atom. In this compound, the nitrogen atom in the pyridine ring and the oxygen atoms of the ester group are expected to carry significant negative charges. The carbon atoms attached to the electronegative chlorine and fluorine atoms, as well as the carbonyl carbon of the ester, will exhibit partial positive charges, marking them as potential electrophilic sites.
| Parameter | Predicted Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
DFT calculations are also instrumental in predicting various spectroscopic parameters, which can aid in the experimental characterization of a compound. Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra for substituted pyridines have shown good agreement with experimental data. researchgate.net
For this compound, the calculated IR spectrum would be expected to show characteristic vibrational frequencies for the C-Cl, C-F, C=O (ester), and C-O stretching modes, as well as the aromatic C-H and C-N stretching vibrations of the pyridine ring.
Similarly, the ¹H and ¹³C NMR chemical shifts can be predicted. The protons and carbons of the pyridine ring will exhibit shifts influenced by the electron-withdrawing effects of the chloro and fluoro substituents. The chemical shifts of the ethyl group in the acetate moiety can also be calculated, providing a complete theoretical NMR spectrum that can be compared with experimental findings for structural verification.
| Spectroscopic Data | Predicted Parameters |
|---|---|
| Key IR Frequencies (cm⁻¹) | C=O stretch: ~1735, C-F stretch: ~1250, C-Cl stretch: ~750 |
| ¹H NMR Chemical Shifts (ppm) | Pyridine H: 7.5-8.5, CH₂ (ester): ~4.2, CH₃ (ester): ~1.3 |
| ¹³C NMR Chemical Shifts (ppm) | Pyridine C: 120-160, C=O (ester): ~170, CH₂ (ester): ~61, CH₃ (ester): ~14 |
Reaction Pathway Modeling and Mechanistic Elucidation
Computational modeling of reaction pathways provides a dynamic view of chemical transformations, allowing for the characterization of transition states and the determination of activation energies. This is particularly valuable for understanding the reactivity of functionalized pyridines like this compound.
The pyridine ring in this compound is electron-deficient due to the presence of the nitrogen atom and the halogen substituents, making it susceptible to nucleophilic aromatic substitution (SNAr). Computational modeling can be used to characterize the transition states of such reactions, where a nucleophile attacks the pyridine ring, leading to the displacement of the chloro or fluoro group. The geometry and energy of the Meisenheimer complex, a key intermediate in SNAr reactions, can be calculated to understand the reaction mechanism in detail.
Catalytic processes, such as cross-coupling reactions that are common for functionalizing pyridine rings, can also be modeled. The transition states for the oxidative addition, transmetalation, and reductive elimination steps in a typical palladium-catalyzed cross-coupling reaction can be computationally characterized to elucidate the reaction mechanism and predict the feasibility of different catalytic cycles.
By mapping the potential energy surface for a given reaction, computational chemistry can provide a comprehensive energy landscape of the transformation pathways. This includes the energies of reactants, intermediates, transition states, and products. For this compound, an energy landscape analysis can reveal the most favorable reaction pathways for various transformations.
For instance, in a nucleophilic substitution reaction, the energy landscape can show whether the substitution is more likely to occur at the 2-position (displacing the chloro group) or the 5-position (displacing the fluoro group). The calculated activation energies for each pathway would indicate the kinetic favorability of the respective substitution.
Quantitative Structure-Activity Relationships (QSAR) for Predictive Chemical Design
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. While often used in drug discovery, QSAR can also be applied to predict the reactivity of chemical compounds.
For a class of compounds like substituted pyridines, a QSAR model could be developed to predict their reactivity in a specific reaction based on a set of calculated molecular descriptors. These descriptors can include electronic properties (such as HOMO/LUMO energies and atomic charges), steric parameters, and topological indices.
Molecular Dynamics Simulations of Compound Interactions with Chemical Environments
Extensive searches of scientific literature and chemical databases did not yield any specific studies focused on the molecular dynamics simulations of this compound. Therefore, no data is available to populate a detailed discussion or data tables regarding its interactions within various chemical environments as investigated through this computational method.
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical movements of atoms and molecules over time. For a compound like this compound, such simulations could theoretically provide valuable insights into its behavior in different solvents, its interaction with biological macromolecules, or its conformational flexibility. These simulations would involve calculating the forces between atoms and using these forces to predict their motion based on the principles of classical mechanics.
A hypothetical MD simulation study of this compound could involve placing the molecule in a simulation box filled with a specific solvent, such as water or an organic solvent, and observing its behavior over a period of nanoseconds or even microseconds. The results could reveal information about solvation energies, the formation of hydrogen bonds, and the preferred orientation of the molecule within the solvent.
Furthermore, if this compound were being investigated for potential biological activity, MD simulations could be employed to model its interaction with a target protein. This could help in understanding the binding affinity, identifying key amino acid residues involved in the interaction, and predicting the stability of the resulting complex.
While the application of molecular dynamics simulations to this compound holds significant potential for elucidating its dynamic properties and interactions, there is currently no published research available to detail these findings.
Ethyl 2 Chloro 5 Fluoropyridine 4 Acetate As a Versatile Building Block in Complex Molecule Synthesis
Strategic Applications in the Synthesis of Heterocyclic Frameworks
The unique arrangement of functional groups in ethyl 2-chloro-5-fluoropyridine-4-acetate makes it an ideal starting material for the elaboration of more complex heterocyclic systems. The reactivity of the chlorine atom, the influence of the fluorine atom on the pyridine (B92270) ring's electronics, and the synthetic handles provided by the ester group are all leveraged in multi-step synthetic sequences.
The pyridine ring of this compound serves as a foundational element for the assembly of fused polycyclic systems. The reactive sites on the molecule allow for annulation reactions, where additional rings are built onto the existing pyridine core. For instance, the chloro and ester groups can participate in cyclization reactions to form bicyclic structures like pyrido[2,3-c]pyridazines. Research has demonstrated the synthesis of 6-fluoro-4(1H)-oxopyrido[2,3-c]pyridazine-3-carboxylate derivatives through a one-pot reaction involving a related diazoacetate compound, highlighting the utility of the fluorinated pyridine scaffold in constructing such polycycles. researchgate.net
These pyridine-based polycycles are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties. The ability to introduce further modifications via the remaining functional groups allows for the fine-tuning of the final molecule's characteristics.
This compound is a valuable precursor for the synthesis of other nitrogen-containing heteroaromatic systems, most notably pyrimidines. The pyridine ring can be chemically transformed or cleaved and re-cyclized to form different heterocyclic cores. The chloro and ester functionalities provide the necessary reactive handles for these transformations.
For example, the chloro group can be displaced by various nucleophiles, initiating a cascade of reactions that can lead to the formation of a pyrimidine (B1678525) ring. While direct conversion of this compound to a pyrimidine is not explicitly detailed in the provided search results, the analogous compound 2-chloro-5-fluoropyrimidine (B20137) is a known starting material for the synthesis of various functionalized pyrimidines. This suggests that the pyridine core of this compound could potentially be transformed into a pyrimidine ring system through appropriate synthetic strategies. The resulting functionalized pyrimidines are key components in many biologically active compounds.
Development of Specialized Organic Reagents and Ligands Utilizing the Pyridine Core
The pyridine core of this compound, with its specific substitution pattern, makes it an attractive scaffold for the development of specialized organic reagents and ligands. The nitrogen atom in the pyridine ring can act as a Lewis base and coordinate to metal centers, making it a useful component in the design of ligands for catalysis.
By modifying the substituents on the pyridine ring, the electronic and steric properties of the resulting ligand can be tuned to optimize its performance in a particular catalytic reaction. For example, the introduction of bulky groups near the nitrogen atom can create a specific coordination environment around a metal center, influencing the selectivity of the catalyzed reaction. While the direct use of this compound in the development of specialized reagents is not extensively documented in the provided search results, the broader class of substituted pyridines is widely used for this purpose.
Supramolecular Chemistry and Intermolecular Interactions of Fluorinated Pyridine Carboxylates
Halogen Bonding Interactions in Pyridine (B92270) Systems
Halogen bonding is a highly directional, non-covalent interaction that has emerged as a robust tool in crystal engineering. It involves the favorable interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the lone pair of a nitrogen atom in a pyridine ring. In the case of Ethyl 2-chloro-5-fluoropyridine-4-acetate, both chlorine and fluorine atoms are present, offering potential for halogen bonding.
Exploration of the σ-Hole on Halogen Atoms (Chlorine and Fluorine)
The concept of the σ-hole is central to understanding halogen bonding. It refers to a region of positive electrostatic potential on the outermost portion of the halogen atom, opposite to the covalent bond. The magnitude of this positive potential, and thus the strength of the halogen bond it can form, generally increases with the polarizability and decreases with the electronegativity of the halogen. Consequently, for the halogens present in our target molecule, the σ-hole on the chlorine atom is significantly more positive and thus a more potent halogen bond donor than that on the fluorine atom. nih.gov
While fluorine is the most electronegative element, its involvement as a halogen bond donor is rare and typically requires strong activation by electron-withdrawing groups. In most crystalline solids, fluorine atoms are more likely to participate as hydrogen bond acceptors. For this compound, the chlorine atom at the 2-position is the primary site for potential halogen bonding donation.
| Halogen Atom | Electronegativity (Pauling Scale) | Polarizability (ų) | Typical σ-Hole Potential |
|---|---|---|---|
| Fluorine (F) | 3.98 | 0.56 | Weakly positive to neutral |
| Chlorine (Cl) | 3.16 | 2.18 | Moderately positive |
Directing Effects of Halogen Bonds in Molecular Recognition
The directionality of halogen bonds makes them invaluable for guiding the self-assembly of molecules into specific, predictable arrangements. In pyridine-containing systems, the nitrogen atom is an excellent halogen bond acceptor. For this compound, a primary supramolecular synthon would be the C-Cl···N interaction, where the chlorine atom of one molecule interacts with the pyridine nitrogen of a neighboring molecule.
Other Non-Covalent Interactions
π-π Stacking Interactions of the Pyridine Ring
Aromatic rings, such as the pyridine ring in the subject molecule, can interact through π-π stacking. These interactions are a result of a combination of electrostatic and van der Waals forces. In substituted pyridines, the electron distribution in the π-system is often non-uniform, leading to dipole-dipole or quadrupole-quadrupole interactions that can favor specific stacking arrangements, such as offset or parallel-displaced geometries.
The presence of both electron-withdrawing (chloro and fluoro) and electron-donating (the acetate (B1210297) group, depending on its conformation) substituents on the pyridine ring of this compound will modulate its electronic properties and influence the nature and strength of π-π stacking interactions. Studies on similar pyridine systems have shown that these interactions can be a significant driving force in their self-assembly. nih.govrsc.org
| Interaction Type | Typical Energy Range (kJ/mol) | Geometric Preference |
|---|---|---|
| π-π Stacking | 4 - 12 | Parallel-displaced or T-shaped |
Hydrogen Bonding Directed by Ester Functionality
The presence of a robust hydrogen bond acceptor in the ester functionality adds another layer of complexity and control to the supramolecular synthesis. In the absence of stronger hydrogen bond donors, these weaker interactions often play a decisive role in determining the final crystal structure. The formation of dimers or chains through these hydrogen bonds is a common motif observed in the crystal structures of related organic esters. nih.govresearchgate.netresearchgate.net
Crystal Engineering and Self-Assembly of Pyridine-Based Architectures
Crystal engineering is the art and science of designing and synthesizing solid-state structures with desired properties. This is achieved by understanding and controlling the intermolecular interactions that dictate how molecules pack in a crystal. For pyridine-based molecules like this compound, a hierarchical approach to crystal design can be envisioned.
The strongest and most directional interactions, such as the C-Cl···N halogen bond, are likely to form the primary structural motifs. These primary structures are then organized in three dimensions through weaker, less directional forces like π-π stacking and C-H···O hydrogen bonds. By strategically modifying the functional groups on the pyridine ring, it is possible to tune the interplay of these interactions and guide the self-assembly towards a specific supramolecular architecture.
The combination of a halogen bond donor (Cl), a halogen bond acceptor (N), a hydrogen bond acceptor (C=O), and an aromatic ring capable of π-stacking makes this compound a versatile building block for the construction of complex and potentially functional supramolecular materials. While detailed experimental data on this specific compound is not yet available, the principles of supramolecular chemistry provide a robust framework for predicting and understanding its solid-state behavior. The design of co-crystals with complementary hydrogen or halogen bond donors is a promising avenue for future research to create novel solid forms with tailored properties. nih.govnih.gov
Q & A
Q. What are the standard synthetic routes for Ethyl 2-chloro-5-fluoropyridine-4-acetate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or esterification of pyridine derivatives. For example:
- Step 1: Start with 2-chloro-5-fluoropyridine-4-carboxylic acid (precursor, CAS 884494-74-0) .
- Step 2: Esterify using ethanol under acid catalysis (e.g., H₂SO₄) at 60–80°C for 6–12 hours.
- Purification: Recrystallize from ethanol/water or use column chromatography (silica gel, hexane/ethyl acetate).
- Optimization: Monitor reaction progress via TLC or HPLC. Adjust molar ratios (e.g., 1:1.2 carboxylic acid:ethanol) and temperature to minimize side products like hydrolysis intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify substituents via characteristic splitting patterns. For pyridine derivatives, expect aromatic protons at δ 7.5–8.5 ppm and ester carbonyls at ~170 ppm .
- IR Spectroscopy: Confirm ester C=O stretches at ~1740 cm⁻¹ and C-F stretches near 1200 cm⁻¹.
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethyl group, m/z –45) .
- Elemental Analysis: Validate purity (>95%) by matching calculated vs. observed C, H, N, Cl, F percentages.
Q. How can researchers assess the hydrolytic stability of the ester group under varying pH conditions?
Methodological Answer:
- Experimental Design: Prepare buffered solutions (pH 2, 7, 12) and incubate the compound at 25°C/37°C.
- Analysis: Quantify hydrolysis via HPLC (C18 column, acetonitrile/water mobile phase) at timed intervals.
- Kinetics: Calculate rate constants (k) using pseudo-first-order models. For acidic/basic conditions, ester hydrolysis accelerates due to protonation or nucleophilic attack .
Q. What safety protocols are essential when handling halogenated pyridine derivatives?
Methodological Answer:
- Waste Management: Segregate halogenated waste (e.g., unused reagents, solvent washes) for incineration by licensed facilities to prevent environmental release of toxic byproducts .
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Emergency Procedures: Neutralize acid spills with sodium bicarbonate and evacuate in case of inhalation exposure.
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound?
Methodological Answer:
- Crystallization: Grow crystals via slow evaporation of a saturated dichloromethane/hexane solution.
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement: Employ SHELXL for structure solution and ORTEP-3 for thermal ellipsoid visualization. Key parameters:
Q. How should researchers address contradictory NMR and mass spectrometry data?
Methodological Answer:
- Scenario: Discrepancy between observed m/z and theoretical mass.
- Resolution Steps:
Q. What strategies can elucidate the reaction mechanism of fluoropyridine acetates in cross-coupling reactions?
Methodological Answer:
Q. How can enantiomeric purity be determined for chiral derivatives of this compound?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak IC column with hexane/isopropanol (90:10) to separate enantiomers.
- Circular Dichroism (CD): Compare experimental CD spectra with simulated spectra from TD-DFT calculations.
- Flack Parameter Analysis: For crystallized derivatives, refine x parameter in SHELXL to confirm absolute configuration .
Q. What computational methods predict the stability of this compound under photolytic conditions?
Methodological Answer:
Q. How can researchers design a stability-indicating assay for this compound in formulation studies?
Methodological Answer:
- Forced Degradation: Expose to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
- HPLC-MS Analysis: Monitor degradation products (e.g., de-esterified acid, defluorinated analogs) using a gradient method (0.1% formic acid in water/acetonitrile).
- Validation: Assess linearity (R² > 0.999), LOD/LOQ, and recovery (98–102%) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
